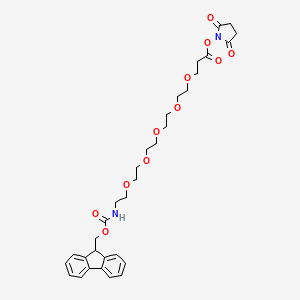

Fmoc-PEG5-NHS ester

Description

Structure

2D Structure

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O11/c35-29-9-10-30(36)34(29)45-31(37)11-13-39-15-17-41-19-21-43-22-20-42-18-16-40-14-12-33-32(38)44-23-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-8,28H,9-23H2,(H,33,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYFZVKBZSMQTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-PEG5-NHS Ester: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-PEG5-NHS ester, a versatile heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and peptide synthesis. This document details its chemical and physical properties, provides step-by-step experimental protocols for its common applications, and presents key data in structured tables and diagrams for clarity and ease of use.

Core Properties of this compound

This compound is a chemical compound featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a five-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester functional group. This unique structure imparts valuable characteristics for bioconjugation and chemical synthesis. The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous environments.[1][2][3] The NHS ester provides a reactive handle for covalent modification of primary amines, while the Fmoc group offers a stable but readily cleavable protecting group for the terminal amine.[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Chemical Formula | C₃₂H₄₀N₂O₁₁ | |

| Molecular Weight | 628.67 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage Conditions | Store at -20°C, sealed and away from moisture. |

Chemical Reactivity and Stability

The reactivity of this compound is centered around its two key functional groups: the NHS ester and the Fmoc-protected amine.

-

NHS Ester Reactivity: The N-hydroxysuccinimide ester is highly reactive towards primary amines (-NH₂) found on proteins (e.g., lysine residues and the N-terminus), amine-modified oligonucleotides, and other molecules. This reaction, known as acylation, forms a stable and irreversible amide bond. The optimal pH for this reaction is typically between 7.2 and 8.5. A competing reaction is the hydrolysis of the NHS ester, which increases at higher pH and can reduce conjugation efficiency.

-

Fmoc Group Lability: The Fmoc protecting group is stable under acidic and neutral conditions but is readily cleaved under basic conditions, typically using a solution of piperidine in an organic solvent like dimethylformamide (DMF). This orthogonality allows for the selective deprotection of the amine after the NHS ester has been reacted.

The stability of the NHS ester is a critical factor for successful conjugation. It is susceptible to hydrolysis, and the rate of hydrolysis is pH-dependent.

| pH | Half-life of NHS Ester | Reference |

| 7.0 (at 0°C) | 4-5 hours | |

| 8.6 (at 4°C) | 10 minutes |

Reaction Mechanisms and Signaling Pathways

Understanding the underlying chemical transformations is crucial for optimizing experimental conditions and troubleshooting.

NHS Ester Reaction with a Primary Amine

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to release N-hydroxysuccinimide and form a stable amide bond.

References

An In-depth Technical Guide to Fmoc-PEG5-NHS Ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, Fmoc-PEG5-NHS ester. It details its chemical structure, molecular weight, and key physicochemical properties. Furthermore, it offers detailed experimental protocols for its application in bioconjugation, particularly in the synthesis of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Properties of this compound

This compound is a versatile chemical tool featuring three key components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a five-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique structure allows for a sequential and controlled conjugation of two different molecules. The hydrophilic PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.[1][2][3]

The NHS ester end reacts efficiently with primary amines, such as those on the side chain of lysine residues in proteins, to form stable amide bonds.[4] The Fmoc group serves as a temporary protecting group for a terminal amine. It can be removed under mild basic conditions to reveal a primary amine, which is then available for subsequent conjugation reactions.[5] This dual reactivity makes it an ideal linker for creating complex molecular architectures.

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative properties of this compound.

| Property | Value | Citations |

| Chemical Formula | C₃₂H₄₀N₂O₁₁ | |

| Molecular Weight | 628.67 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Solubility | Soluble in DMSO, DMF, DCM (Dichloromethane) | |

| Storage Conditions | Store at -20°C, sealed and protected from moisture. | |

| In-Solvent Stability | -80°C for up to 6 months; -20°C for up to 1 month. |

Experimental Protocols

The use of this compound typically involves a two-step conjugation process. First, the NHS ester is reacted with a primary amine on the first molecule. Following purification, the Fmoc group is removed to expose the amine for reaction with a second molecule.

Protocol 1: NHS Ester Conjugation to a Primary Amine

This protocol describes the general procedure for labeling a protein with the NHS ester end of the linker.

Materials:

-

Protein or other amine-containing molecule in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0).

-

This compound.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Desalting columns or dialysis equipment for purification.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

-

Preparation of Protein: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS. Buffers containing primary amines like Tris must be avoided as they will compete in the reaction.

-

Preparation of NHS Ester Solution: Immediately before use, equilibrate the vial of this compound to room temperature to prevent moisture condensation. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid denaturation of the protein.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. The optimal reaction time can vary depending on the protein and may require optimization.

-

Quenching (Optional): The reaction can be stopped by adding a quenching buffer, such as Tris or glycine, to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.

-

Purification: Remove the excess, unreacted this compound and the NHS byproduct using a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Fmoc Group Deprotection

This protocol outlines the removal of the Fmoc protecting group to reveal the primary amine.

Materials:

-

Fmoc-protected conjugate from Protocol 1.

-

Anhydrous Dimethylformamide (DMF).

-

Piperidine.

-

Purification system (e.g., RP-HPLC, desalting column).

Procedure:

-

Preparation of Deprotection Reagent: Prepare a 20% (v/v) solution of piperidine in anhydrous DMF.

-

Deprotection Reaction: Dissolve the Fmoc-protected conjugate in the 20% piperidine/DMF solution.

-

Incubation: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes. The progress can be monitored by analytical techniques such as RP-HPLC.

-

Purification: Once the deprotection is complete, the resulting amine-containing conjugate can be purified from the piperidine and dibenzofulvene-piperidine adduct by methods such as precipitation with cold diethyl ether followed by centrifugation, or by chromatographic techniques like RP-HPLC.

Stepwise Conjugation Workflow

The true utility of this compound lies in its ability to link two different molecules in a controlled, stepwise manner. The following workflow and diagram illustrate the logical sequence for creating a novel conjugate, for example, linking a protein to a second molecule of interest (Molecule B).

This diagram illustrates the sequential nature of the conjugation. The first step involves the reaction of the NHS ester with a primary amine on the protein. After purification to remove excess linker, the Fmoc group is removed. Following another purification step, the newly exposed amine is ready to be conjugated to a second molecule, which would typically possess a compatible reactive group (e.g., a carboxyl group activated for amide bond formation). This controlled approach minimizes the formation of undesirable side products.

References

An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-PEG5-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Fmoc-PEG5-NHS ester, a heterobifunctional crosslinker pivotal in bioconjugation and pharmaceutical development. The document outlines a detailed two-step synthetic pathway, commencing with the preparation of the Fmoc-protected polyethylene glycol (PEG) carboxylic acid precursor (Fmoc-NH-PEG5-COOH), followed by its activation to the corresponding N-hydroxysuccinimide (NHS) ester. Furthermore, this guide details the essential analytical techniques for the structural elucidation and purity assessment of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). All quantitative data is systematically presented, and experimental workflows are visually represented to facilitate comprehension and reproducibility in a research and development setting.

Introduction

This compound is a valuable tool in the field of bioconjugation, serving as a flexible, hydrophilic spacer arm to link molecules of interest. The molecule incorporates three key functional elements:

-

Fluorenylmethyloxycarbonyl (Fmoc) Group: A base-labile protecting group for the terminal amine, allowing for controlled, sequential conjugation in processes like solid-phase peptide synthesis.

-

Pentaethylene Glycol (PEG5) Spacer: A hydrophilic chain of five ethylene glycol units that enhances the solubility and bioavailability of the resulting conjugate, while also providing spatial separation between the conjugated moieties.

-

N-Hydroxysuccinimide (NHS) Ester: A highly reactive functional group that readily couples with primary amines under mild conditions to form stable amide bonds.

These features make this compound an ideal reagent for a variety of applications, including the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and pegylated peptides and proteins for therapeutic use.

Synthesis of this compound

The synthesis of this compound is a two-step process, beginning with the preparation of the carboxylic acid precursor, Fmoc-NH-PEG5-COOH, followed by its conversion to the active NHS ester.

Step 1: Synthesis of Fmoc-NH-PEG5-COOH

The initial step involves the protection of the amino group of an amino-PEG-acid with an Fmoc group.

Experimental Protocol:

-

Dissolution: Dissolve amino-PEG5-carboxylic acid (1.0 equivalent) in a suitable solvent such as a 1:1 mixture of 1,4-dioxane and water.

-

Basification: Adjust the pH of the solution to approximately 8.5-9.0 by the dropwise addition of a saturated sodium bicarbonate solution.

-

Fmoc Protection: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 equivalents) dissolved in 1,4-dioxane to the reaction mixture while maintaining the pH between 8.5 and 9.0 with further additions of sodium bicarbonate solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, acidify the reaction mixture to a pH of 2-3 with 1 M hydrochloric acid.

-

Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield Fmoc-NH-PEG5-COOH as a pure compound.

Step 2: Synthesis of this compound

The second step involves the activation of the carboxylic acid group of Fmoc-NH-PEG5-COOH to an NHS ester using a carbodiimide coupling agent.

Experimental Protocol:

-

Reagent Dissolution: In an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-NH-PEG5-COOH (1.0 equivalent), N-hydroxysuccinimide (NHS, 1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) portion-wise.

-

Reaction: Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature, stirring for an additional 12-16 hours.

-

Byproduct Removal: A white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or flash column chromatography to afford the final product, this compound.

Caption: Analytical workflow for this compound.

Applications in Drug Development

The unique properties of this compound make it a versatile tool in the development of novel therapeutics.

-

PROTACs: The hydrophilic PEG spacer can improve the solubility and cell permeability of PROTAC molecules, which are designed to induce the degradation of specific target proteins.

-

Peptide and Protein Modification (PEGylation): The attachment of PEG chains to therapeutic peptides and proteins can enhance their pharmacokinetic properties, such as increasing their in vivo half-life and reducing immunogenicity.

-

Antibody-Drug Conjugates (ADCs): this compound can be used as a linker to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

Signaling Pathway Diagram (Generic Application)

Caption: General bioconjugation scheme using the reagent.

Conclusion

This compound is a critical reagent for the advancement of bioconjugate chemistry and drug development. Its well-defined structure, which combines a versatile protecting group, a beneficial hydrophilic spacer, and a reactive ester, allows for the precise and efficient modification of biomolecules. The synthetic and analytical protocols detailed in this guide are intended to provide researchers and scientists with the necessary information to confidently synthesize, characterize, and utilize this important crosslinker in their research endeavors.

Solubility Profile of Fmoc-PEG5-NHS Ester: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of Fmoc-PEG5-NHS Ester in Aqueous and Organic Solvents.

This compound is a heterobifunctional crosslinker that plays a pivotal role in bioconjugation, peptide synthesis, and the development of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a five-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, dictates its solubility characteristics, which are crucial for its effective use in various experimental settings. This guide provides a comprehensive overview of the solubility of this compound, along with detailed experimental protocols for its determination and application.

Understanding the Solubility of this compound

The solubility of this compound is influenced by the interplay of its three key components:

-

Fmoc Group: This large, hydrophobic protecting group generally decreases aqueous solubility.[4]

-

PEG Spacer: The hydrophilic polyethylene glycol chain significantly enhances solubility in aqueous media and many organic solvents.[1] The PEG component also contributes to the stability and pharmacokinetic properties of the final conjugate.

-

NHS Ester: While the NHS ester itself is reactive, its solubility is dependent on the overall molecule. NHS esters of nonpolar carboxylic acids are often insoluble in water. However, the PEG chain in this compound counteracts this tendency.

Qualitative Solubility Data

While precise quantitative solubility data for this compound is not extensively published, qualitative information from various suppliers indicates its solubility in a range of common laboratory solvents.

| Solvent Type | Solvent Name | Solubility Profile | Reference |

| Organic Solvents | Dimethyl Sulfoxide (DMSO) | Soluble | |

| Dimethylformamide (DMF) | Soluble | ||

| Dichloromethane (DCM) | Soluble | ||

| Aqueous Solvents | Water and Aqueous Buffers | Increased solubility due to the hydrophilic PEG spacer is expected, but the compound may exhibit limited solubility due to the hydrophobic Fmoc group. Direct dissolution in aqueous buffers may be challenging. It is often recommended to first dissolve the compound in a water-miscible organic solvent like DMSO or DMF and then add it to the aqueous reaction mixture. |

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol provides a general method for determining the equilibrium solubility of this compound in a solvent of interest, adapted from standard procedures for active pharmaceutical ingredients.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, DMF, DCM, Phosphate Buffered Saline pH 7.4)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Stock Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure a saturated solution.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with the solvent if necessary to fall within the range of the calibration curve.

-

Quantification: Analyze the concentration of the dissolved this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Protocol for Bioconjugation using this compound

This protocol outlines a general procedure for labeling a primary amine-containing molecule (e.g., a protein or an amine-modified oligonucleotide) with this compound.

Materials:

-

This compound

-

Amine-containing molecule in a suitable amine-free buffer (e.g., PBS, HEPES, borate buffer) at a pH of 7.2-8.5.

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

-

Size-exclusion chromatography column or dialysis cassette for purification.

Procedure:

-

Preparation of this compound Solution: Immediately before use, dissolve the required amount of this compound in a small volume of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).

-

Reaction Setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of the amine-containing molecule. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid denaturation of proteins.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring. The optimal reaction time and temperature may need to be determined empirically.

-

Quenching: (Optional) To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes. This will react with any excess NHS ester.

-

Purification: Remove the unreacted this compound and byproducts (e.g., N-hydroxysuccinimide) from the conjugated product using size-exclusion chromatography or dialysis.

Visualizing Workflows with Graphviz

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

Caption: PROTAC mechanism utilizing a PEG linker for targeted protein degradation.

References

Mechanism of Fmoc-PEG5-NHS ester reaction with primary amines

An In-depth Technical Guide to the Reaction of Fmoc-PEG5-NHS Ester with Primary Amines

For researchers, scientists, and professionals in drug development, understanding the precise chemistry of bioconjugation is paramount. The this compound is a bifunctional linker that plays a crucial role in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and PROTACs.[1][2] This guide provides a detailed examination of the core reaction mechanism, optimal conditions, and experimental protocols associated with the use of this versatile reagent.

Core Reaction Mechanism: A Two-Stage Process

The utility of an Fmoc-PEG-NHS ester lies in its two distinct reactive functionalities: the N-hydroxysuccinimide (NHS) ester and the fluorenylmethyloxycarbonyl (Fmoc) protected amine. This allows for a sequential conjugation strategy.

Stage 1: Amine PEGylation via NHS Ester Reaction

The primary reaction involves the N-hydroxysuccinimide ester end of the molecule, which is highly reactive toward primary amines.[1][3][] Primary amines, such as the side chain of lysine residues or the N-terminus of a protein, act as strong nucleophiles. The reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.

This reaction is highly dependent on pH. At a pH below ~7, the primary amine is largely protonated (-NH3+), rendering it non-nucleophilic and halting the reaction. Conversely, at a high pH (above 8.5-9), the competing reaction of NHS ester hydrolysis significantly accelerates, reducing the efficiency of the desired conjugation. The optimal pH range for the reaction is generally between 7.2 and 8.5.

Stage 2: Fmoc Group Removal (Deprotection)

After the PEG linker is successfully conjugated to the target molecule via the NHS ester, the Fmoc-protected amine at the other end can be exposed for subsequent reactions. Fmoc is a base-labile protecting group. Its removal is typically achieved by treatment with a secondary amine base, such as piperidine, in a polar aprotic solvent like dimethylformamide (DMF). The mechanism involves the abstraction of the acidic proton on the fluorene ring system, which leads to the elimination of dibenzofulvene and the release of the free primary amine from the carbamate.

Quantitative Data Summary

The efficiency of the NHS ester reaction is governed by several factors, which are summarized below.

Table 1: NHS Ester Reaction Parameters

| Parameter | Recommended Condition | Rationale & Notes |

| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester hydrolysis. Optimal pH is often cited as 8.3-8.5 for efficient labeling. |

| Temperature | 4°C to Room Temperature (~25°C) | Lower temperatures (4°C or on ice) can be used to slow the rate of hydrolysis and are often preferred for longer reactions. |

| Reaction Time | 30 minutes to 2 hours | Typically sufficient at room temperature. Longer times (e.g., overnight) may be used at 4°C. |

| Solvent | Amine-free aqueous buffer | Buffers such as Phosphate (PBS), Borate, or Bicarbonate are recommended. |

| Reagent Prep | Dissolve in anhydrous DMSO or DMF | NHS esters are often moisture-sensitive and should be dissolved immediately before use. Do not prepare stock solutions for storage. |

Table 2: Half-life of NHS Ester vs. pH

This table illustrates the critical impact of pH on the stability of the NHS ester group due to hydrolysis, a key competing reaction.

| pH | Temperature | Approximate Half-life |

| 7.0 | 0°C | 4 - 5 hours |

| 8.6 | 4°C | 10 minutes |

Table 3: Common Fmoc Deprotection Conditions

| Reagent | Concentration | Solvent | Typical Time |

| Piperidine | 20% (v/v) | DMF | ~7 minutes |

| Morpholine | 3 eq. | Acetonitrile | 24 hours |

| 5% Piperazine, 1% DBU | 5% / 1% (v/v) | DMF | Not specified |

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol outlines the steps for conjugating the NHS ester to primary amines on a protein.

-

Buffer Exchange : Ensure the protein sample is in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.5). Buffers containing Tris or glycine must be avoided. This can be achieved by dialysis or using a desalting column.

-

Reagent Preparation : Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).

-

Reaction Setup : While gently stirring the protein solution, add a calculated molar excess (typically 10- to 50-fold) of the dissolved this compound. The final concentration of the organic solvent (DMSO/DMF) should ideally not exceed 10% of the total reaction volume.

-

Incubation : Incubate the reaction mixture. Common conditions are 30-60 minutes at room temperature or 2 hours on ice.

-

Quenching (Optional) : To stop the reaction, a quenching buffer containing a high concentration of primary amines (e.g., 1 M Tris-HCl, pH 8.0) can be added.

-

Purification : Remove unreacted this compound and the NHS byproduct from the labeled protein conjugate using size-exclusion chromatography (gel filtration) or dialysis.

Protocol 2: General Procedure for Fmoc Deprotection

This protocol describes the removal of the Fmoc group to expose the primary amine.

-

Solvent Exchange : Ensure the Fmoc-protected conjugate is dissolved in an appropriate anhydrous solvent, typically DMF.

-

Deprotection Cocktail : Prepare a fresh solution of 20% piperidine in DMF (v/v).

-

Reaction : Add the deprotection cocktail to the dissolved conjugate and incubate at room temperature. The reaction is typically very fast.

-

Monitoring : The reaction progress can be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong absorbance around 300 nm.

-

Purification : Once the reaction is complete, the deprotected product must be purified from the excess piperidine and the dibenzofulvene adduct, often through precipitation with a non-polar solvent like ether followed by filtration or chromatographic methods.

Workflow and Logic Diagrams

Visualizing the workflow provides a clear overview of the entire process from planning to the final product.

References

Understanding bifunctional crosslinkers for bioconjugation

An In-depth Technical Guide to Bifunctional Crosslinkers for Bioconjugation

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Core of Bioconjugation

Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule, to form a stable covalent bond.[1] This powerful technique is fundamental in life sciences research and drug development, enabling the creation of novel molecular tools and therapeutics. At the heart of bioconjugation are bifunctional crosslinkers, reagents that contain two or more reactive groups connected by a spacer arm.[2] These crosslinkers allow for the covalent attachment of specific functional groups on proteins, antibodies, nucleic acids, and other biomolecules.[2][3]

This guide provides a comprehensive overview of the principles, chemistries, and applications of bifunctional crosslinkers. It is designed to equip researchers with the knowledge to select and utilize these reagents effectively, from studying protein-protein interactions to constructing complex therapeutics like antibody-drug conjugates (ADCs).

Classification of Bifunctional Crosslinkers

The selection of a crosslinker is dictated by its chemical reactivity, spacer arm length, cleavability, and solubility.[4] Crosslinkers are primarily classified based on the identity of their reactive groups and the nature of their spacer arm.

Homobifunctional vs. Heterobifunctional Crosslinkers

-

Homobifunctional Crosslinkers: These reagents possess two identical reactive groups at the ends of their spacer arm. They are typically used in single-step reactions to polymerize molecules or form intramolecular crosslinks. For example, adding an amine-to-amine crosslinker to a solution of proteins will randomly conjugate proteins whose lysine residues are in close proximity. While straightforward, this can lead to a heterogeneous mixture of products, including undesirable self-conjugation and polymerization.

-

Heterobifunctional Crosslinkers: These crosslinkers feature two different reactive groups, allowing for controlled, sequential (two-step) conjugations. This stepwise approach minimizes unwanted side reactions by reacting one functional group first, purifying the intermediate, and then reacting the second group. This control is crucial for creating well-defined conjugates, such as linking a specific drug to an antibody.

Caption: Logical relationship of bifunctional crosslinker types.

Cleavable vs. Non-Cleavable Crosslinkers

The spacer arm of a crosslinker can be designed to be either stable or labile under specific chemical conditions.

-

Non-Cleavable Crosslinkers: These form a permanent, stable covalent bond between molecules. They are ideal for applications where long-term stability is required, such as creating robust antibody-drug conjugates or stabilizing protein complexes for analysis via SDS-PAGE.

-

Cleavable Crosslinkers: These contain a spacer arm with a bond that can be broken by a specific stimulus, such as a change in pH, the presence of a reducing agent, or exposure to enzymes or light. This reversibility is highly advantageous for applications like crosslinking-mass spectrometry (XL-MS), where cleaving the linker simplifies data analysis and allows for the enrichment of crosslinked peptides. In drug delivery, cleavable linkers are designed to release a therapeutic payload only within the target cell environment, such as the acidic lysosomes or the reducing environment of the cytoplasm.

Zero-Length Crosslinkers

Zero-length crosslinkers are a unique class of reagents that mediate the covalent linkage of two molecules without becoming part of the final bond. A prime example is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the direct conjugation of carboxyl groups (e.g., on aspartic or glutamic acid) to primary amines (e.g., on lysine), forming a native amide bond. This approach is valuable for studying protein interactions as it only links residues that are in very close proximity, providing powerful structural constraints.

Core Chemistries of Bifunctional Crosslinkers

The utility of a crosslinker is defined by its reactive ends, which are designed to target specific functional groups on biomolecules.

Amine-Reactive Chemistry: NHS Esters

N-hydroxysuccinimide (NHS) esters are one of the most common reactive groups used in bioconjugation. They react efficiently with primary amines (-NH2), found on the side chains of lysine residues and at the N-terminus of proteins, to form stable amide bonds.

-

Reaction Conditions: The reaction is typically performed at a physiological to slightly alkaline pH (7.2-8.5).

-

Hydrolysis: A competing reaction is the hydrolysis of the NHS ester, which increases with higher pH. Therefore, reactions should be performed promptly after preparing the reagent solution.

-

Solubility: Many NHS esters are not water-soluble and must first be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. Water-soluble versions, containing a sulfonate group (Sulfo-NHS esters), are also widely available.

While highly specific for primary amines, NHS esters have been reported to have side reactions with the hydroxyl groups of serine, threonine, and tyrosine, particularly at higher pH.

Sulfhydryl-Reactive Chemistry: Maleimides

Maleimides are highly efficient and popular reagents for targeting sulfhydryl groups (-SH) on cysteine residues. The reaction involves the nucleophilic attack of the thiol on the maleimide ring, resulting in a stable thioether bond.

-

Reaction Conditions: This reaction is highly specific for thiols within a pH range of 6.5-7.5. Above pH 7.5, maleimides can begin to react with primary amines.

-

Disulfide Reduction: Cysteine residues in proteins often exist as oxidized disulfide bridges, which do not react with maleimides. Therefore, a reduction step using reagents like TCEP or DTT is often required prior to conjugation to free up the sulfhydryl groups.

Photoreactive Crosslinkers

Photoreactive crosslinkers are heterobifunctional reagents that remain inert until activated by UV light. Upon photoactivation, they form highly reactive intermediates (e.g., nitrenes from aryl azides or carbenes from diazirines) that can form covalent bonds with nearby molecules, including insertion into C-H and N-H bonds.

-

Advantages: This "on-demand" reactivity allows for precise temporal control, enabling researchers to capture transient or weak interactions in living cells at a specific moment.

-

Common Groups: The most widely used photoreactive groups are aryl azides and diazirines. Aryl azides are typically activated by UV light in the 250-350 nm range.

Click Chemistry Crosslinkers

Click chemistry refers to a class of reactions that are highly specific, efficient, and bioorthogonal, meaning they do not interfere with native biological processes. The most common example is the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), which forms a stable triazole linkage. Crosslinkers featuring an azide on one end and an alkyne on the other, or combined with other reactive groups like NHS esters or maleimides, allow for highly specific and modular bioconjugation. This method has outperformed traditional crosslinkers in some studies, detecting significantly more protein-protein interactions.

Quantitative Data of Common Bifunctional Crosslinkers

The choice of crosslinker is often dependent on its physical properties. The following tables summarize key quantitative data for a selection of widely used crosslinkers.

Table 1: Homobifunctional Crosslinkers

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Water Soluble? |

|---|---|---|---|---|

| DSS (Disuccinimidyl suberate) | NHS Ester (Amine) | 11.4 | No | No |

| BS3 (Bis[sulfosuccinimidyl] suberate) | Sulfo-NHS Ester (Amine) | 11.4 | No | Yes |

| DSG (Disuccinimidyl glutarate) | NHS Ester (Amine) | 7.7 | No | No |

| DSP (Lomant's Reagent) | NHS Ester (Amine) | 12.0 | Yes (Disulfide) | No |

| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | Sulfo-NHS Ester (Amine) | 12.0 | Yes (Disulfide) | Yes |

| BMOE (Bismaleimidoethane) | Maleimide (Sulfhydryl) | 8.0 | No | No |

Table 2: Heterobifunctional Crosslinkers

| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Cleavable? | Water Soluble? |

|---|---|---|---|---|---|

| SMCC (Succinimidyl 4-[N-maleimidomethyl]cyclohexane-1-carboxylate) | NHS Ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | No | No |

| Sulfo-SMCC | Sulfo-NHS Ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | No | Yes |

| SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS Ester (Amine) | Pyridyldithiol (Sulfhydryl) | 6.8 | Yes (Disulfide) | No |

| Sulfo-SANPAH | Sulfo-NHS Ester (Amine) | Phenyl Azide (Photoreactive) | 18.2 | No | Yes |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide (Carboxyl) | (Amine) | 0 | No | Yes |

| DBCO-PEG4-NHS Ester | NHS Ester (Amine) | DBCO (Azide - Click) | 17.7 | No | Yes |

(Data compiled from multiple sources, including)

Experimental Protocols & Workflows

Protocol: Two-Step Antibody-Drug Conjugation using SMCC

This protocol describes the conjugation of a sulfhydryl-containing drug to an antibody, a common procedure in the development of Antibody-Drug Conjugates (ADCs).

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a foundational tool in contemporary solid-phase peptide synthesis (SPPS). Its widespread adoption stems from its unique base-lability, which allows for an orthogonal synthesis strategy under mild conditions, a stark contrast to the harsh acidic treatments required in older Boc-based methodologies.[][2] This technical guide provides a comprehensive examination of the Fmoc group's role in peptide synthesis, detailing its chemical principles, advantages, and associated challenges. It includes structured data, detailed experimental protocols, and workflow visualizations to serve as a practical resource for professionals in peptide research and drug development.

Core Principles of Fmoc Chemistry

The Fmoc group is a carbamate that temporarily shields the α-amino group of an amino acid, preventing self-polymerization and other unwanted side reactions during peptide bond formation.[2] Its chemical structure is central to its function.

Chemical Structure and Introduction

The Fmoc group is typically introduced to an amino acid by reacting it with a reagent like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions.[2][3] Fmoc-OSu is generally preferred due to its higher stability.

Caption: Chemical structure of an Fmoc-protected amino acid.

The Mechanism of Deprotection

The defining characteristic of the Fmoc group is its susceptibility to cleavage by a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The deprotection proceeds via a base-catalyzed β-elimination mechanism.

-

A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.

-

This abstraction generates a stabilized carbanion.

-

The unstable intermediate undergoes rapid elimination, breaking the C9-O bond and releasing carbon dioxide and the free amine of the amino acid.

-

The resulting dibenzofulvene (DBF) byproduct is a reactive electrophile that is immediately trapped by the excess secondary amine (piperidine) to form a stable adduct, preventing it from reacting with the newly liberated amine.

This deprotection reaction is highly efficient and can be monitored in real-time by spectrophotometry, as the dibenzofulvene-piperidine adduct has a strong UV absorbance.

Caption: Base-catalyzed β-elimination mechanism for Fmoc deprotection.

The Fmoc/tBu Orthogonal Strategy

The success of Fmoc chemistry in SPPS lies in its orthogonality with acid-labile side-chain protecting groups. The most common approach is the Fmoc/tBu strategy.

-

Nα-Amine Protection: The temporary Fmoc group is base-labile.

-

Side-Chain Protection: "Permanent" protecting groups for reactive amino acid side chains (e.g., Lys, Asp, Ser) are typically tert-butyl (tBu) based.

-

Cleavage: tBu groups are stable to the basic conditions used for Fmoc removal but are readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the resin support.

This orthogonality ensures that the side-chain protecting groups remain intact throughout the iterative cycles of peptide chain elongation.

Quantitative Data and Performance Metrics

The efficiency of each step in the SPPS cycle is critical for the purity and yield of the final peptide.

| Parameter | Reagents & Conditions | Typical Duration | Efficiency/Yield | Monitoring |

| Resin Swelling | DMF or DCM | 1-2 hours | N/A | Visual Inspection |

| Fmoc Deprotection | 20% Piperidine in DMF | 3-20 minutes (often split into two treatments) | >99% | UV-Vis spectroscopy of DBF-adduct |

| Amino Acid Coupling | Fmoc-amino acid (3-4 eq.), Coupling Reagent (e.g., HCTU, HATU), Base (e.g., DIPEA) | 30 minutes - 2 hours | >99% | Kaiser Test (for primary amines) |

| Final Cleavage & Deprotection | TFA-based cocktail with scavengers (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) | 1.5 - 3 hours | Variable (sequence dependent) | RP-HPLC, Mass Spectrometry |

Table 1: Summary of key parameters in a typical Fmoc-SPPS cycle. Data compiled from multiple sources.

Common Side Reactions and Mitigation Strategies

Despite its robustness, several side reactions can occur during Fmoc-SPPS, potentially compromising the purity and yield of the target peptide.

| Side Reaction | Description & Common Cause | Mitigation Strategies |

| Aspartimide Formation | Cyclization of aspartic acid residues, especially Asp-Gly or Asp-Ser sequences, promoted by prolonged base exposure. | Minimize Fmoc deprotection time; Use protecting groups like Hmb on the preceding residue. |

| Diketopiperazine (DKP) Formation | Cyclization of the N-terminal dipeptide, leading to cleavage from the resin. Prevalent when Proline is the second amino acid. | Use sterically hindered resins (e.g., 2-chlorotrityl); Couple a pre-formed dipeptide. |

| Racemization | Loss of stereochemical integrity, particularly for Cys and His, during activation with certain reagents. | Use less reactive activators or add racemization suppressants like HOBt or OxymaPure; Avoid excess base. |

| Aggregation | Interchain hydrogen bonding of growing peptide chains, leading to incomplete coupling and deprotection. Common in hydrophobic sequences. | Switch to a more polar solvent (e.g., NMP); Add chaotropic salts (e.g., LiCl); Synthesize at elevated temperatures. |

Table 2: Common side reactions in Fmoc-SPPS and their solutions.

Experimental Protocols

The following are generalized protocols for key stages of manual Fmoc-based solid-phase peptide synthesis.

General SPPS Cycle Workflow

Caption: High-level workflow for a single cycle of Fmoc-SPPS.

Protocol 1: Fmoc Deprotection

-

Initial Wash: Wash the peptide-resin thoroughly with DMF (3 x 5 mL per 0.1 mmol scale).

-

Deprotection Treatment 1: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes and drain.

-

Deprotection Treatment 2: Add a fresh solution of 20% piperidine in DMF. Agitate for 10-15 minutes to ensure complete removal of the Fmoc group.

-

Final Wash: Drain the piperidine solution and wash the resin extensively with DMF (5-7 x 5 mL) to remove all traces of piperidine and the DBF-adduct.

Protocol 2: Amino Acid Coupling (HCTU/DIPEA)

-

Prepare Activation Solution: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 eq.), HCTU (3.8 eq.), and DIPEA (8 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin from the previous step.

-

Agitation: Agitate the reaction vessel at room temperature for 1-2 hours.

-

Monitoring: After the reaction time, take a small sample of resin beads and perform a Kaiser test. A negative result (beads remain yellow or colorless) indicates the successful consumption of all free primary amines. If the test is positive (blue beads), a second coupling may be required.

-

Wash: Once coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL).

Protocol 3: Cleavage from Resin and Side-Chain Deprotection

Caution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a certified chemical fume hood with appropriate personal protective equipment.

-

Resin Preparation: After the final SPPS cycle, wash the peptide-resin with dichloromethane (DCM) (3 x 5 mL) and dry it under a vacuum.

-

Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common general-purpose cocktail is "Reagent B": 88% TFA, 5% Phenol, 5% Water, and 2% Triisopropylsilane (TIS). For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, more complex cocktails with specific scavengers are required.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 5-10 mL per 0.1 mmol of peptide). Agitate gently at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. A white precipitate of the crude peptide should form.

-

Isolation and Purification: Centrifuge the tube to pellet the peptide. Decant the ether, and wash the pellet with cold ether two more times to remove residual scavengers. Dry the crude peptide pellet under vacuum. The peptide is then ready for analysis and purification, typically by RP-HPLC.

Conclusion

The Fmoc protecting group has been instrumental in advancing the field of peptide synthesis, enabling the routine and automated production of complex peptides with high purity. Its mild deprotection conditions offer a significant advantage over the harsher Boc strategy, expanding the scope of synthesizable molecules, including those with sensitive post-translational modifications. A thorough understanding of the underlying chemistry, potential side reactions, and optimized protocols, as outlined in this guide, is essential for researchers and developers to successfully leverage the power of Fmoc-based SPPS in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with Fmoc-PEG5-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent modification of proteins with Fmoc-PEG5-NHS ester. This bifunctional linker allows for the introduction of a polyethylene glycol (PEG) spacer, which can enhance the pharmacokinetic properties of therapeutic proteins. The fluorenylmethyloxycarbonyl (Fmoc) protecting group offers a latent reactive site for subsequent chemical modifications, enabling the development of complex bioconjugates.

Introduction

N-hydroxysuccinimide (NHS) esters are widely utilized for their ability to efficiently and selectively react with primary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine residues, forming stable amide bonds.[1][2] this compound is a derivative of polyethylene glycol (PEG) that incorporates an N-(9-fluorenylmethoxycarbonyl) (Fmoc) protecting group and an amine-reactive NHS ester.[3] This reagent is employed to modify proteins and peptides, improving their solubility, stability, and circulation time.[3] The protocol herein describes the initial labeling of a target protein with this compound, followed by the optional deprotection of the Fmoc group to reveal a primary amine for further conjugation.

Quantitative Data Summary

Successful protein labeling is dependent on several key reaction parameters. The following table summarizes the recommended conditions for labeling proteins with this compound.

| Parameter | Recommended Range | Notes |

| Reaction pH | 8.3 - 8.5 | Optimal for efficient reaction with primary amines while minimizing hydrolysis of the NHS ester.[4] |

| Buffer Type | Amine-free buffers (e.g., 0.1 M Sodium Bicarbonate, 0.1 M Phosphate Buffer) | Buffers containing primary amines like Tris will compete with the protein for reaction with the NHS ester. |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Molar Excess of this compound | 8 - 20 fold | This is an empirical value and may require optimization depending on the protein and desired degree of labeling. |

| Reaction Time (Labeling) | 1 - 4 hours at Room Temperature or Overnight on Ice | Longer incubation times may be necessary for reactions at lower pH or temperature. |

| Fmoc Deprotection Reagent | 20% (v/v) Piperidine in DMF | A common and effective reagent for the removal of the Fmoc protecting group. |

| Reaction Time (Deprotection) | 5 - 10 minutes at Room Temperature | The reaction is typically rapid. |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the labeling of proteins with this compound and subsequent Fmoc group deprotection.

Part 1: Protein Labeling with this compound

Materials:

-

Protein of interest

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Purification column (e.g., gel filtration/desalting column)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Ensure the protein solution is free of any amine-containing stabilizers.

-

-

Prepare the this compound Stock Solution:

-

Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

-

Perform the Labeling Reaction:

-

Add the calculated amount of the this compound stock solution to the protein solution. A molar excess of 8 to 20-fold of the NHS ester is a common starting point.

-

Gently mix the reaction solution by pipetting or vortexing and incubate for 1-4 hours at room temperature, protected from light. Alternatively, the reaction can be incubated overnight on ice.

-

-

Purify the Labeled Protein:

-

Separate the Fmoc-PEG-labeled protein from unreacted reagents and byproducts using a suitable method such as gel filtration (e.g., a desalting column).

-

Part 2: Fmoc Group Deprotection (Optional)

Materials:

-

Fmoc-PEG-labeled protein

-

Deprotection Reagent: 20% (v/v) Piperidine in DMF

-

Purification column (e.g., gel filtration/desalting column)

Procedure:

-

Prepare the Deprotection Reagent:

-

Prepare a solution of 20% piperidine in DMF.

-

-

Perform the Deprotection Reaction:

-

Add the deprotection reagent to the solution of the Fmoc-PEG-labeled protein.

-

Incubate the reaction at room temperature for 5-10 minutes.

-

-

Purify the Deprotected Protein:

-

Immediately purify the deprotected protein to remove the piperidine and the dibenzofulvene-piperidine adduct using a gel filtration column.

-

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction logic.

Caption: Experimental workflow for protein labeling with this compound.

Caption: Logical relationship of components in the labeling and deprotection reactions.

References

Application Notes and Protocols for the Conjugation of Fmoc-PEG5-NHS Ester to Amine-Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene glycol (PEG) to oligonucleotides is a widely employed strategy to enhance their therapeutic properties. PEGylation can improve solubility, increase in vivo stability by providing resistance to nucleases, and reduce renal clearance, thereby extending circulation half-life. The use of a fluorenylmethyloxycarbonyl (Fmoc) protected amine on the PEG linker allows for a modular approach to synthesis, where the oligonucleotide can be further modified after the initial conjugation. This document provides a detailed protocol for the conjugation of an Fmoc-PEG5-NHS ester to an amine-modified oligonucleotide, followed by the subsequent removal of the Fmoc protecting group.

N-hydroxysuccinimide (NHS) esters are highly reactive towards primary aliphatic amines, forming a stable amide bond.[1] This reaction is efficient and selective under aqueous conditions, making it ideal for biomolecule modification.[1][2] The reaction proceeds optimally at a slightly alkaline pH (7.2-8.5), where the primary amine is deprotonated and thus more nucleophilic.[2][3] A competing reaction is the hydrolysis of the NHS ester, which is more prevalent at higher pH values. Therefore, careful control of the reaction pH is crucial for maximizing conjugation efficiency.

Following the conjugation of the this compound to the amine-modified oligonucleotide, the Fmoc group can be removed to reveal a primary amine. This terminal amine can then be used for the attachment of other moieties, such as targeting ligands, fluorophores, or other functional molecules. The Fmoc group is base-labile and is typically removed using a solution of piperidine in an organic solvent like dimethylformamide (DMF).

This application note provides a comprehensive, step-by-step protocol for the entire workflow, from conjugation to purification of the final product.

Chemical Reaction Pathway

The overall process involves two main chemical transformations: the initial conjugation of the this compound to the amine-modified oligonucleotide and the subsequent deprotection of the Fmoc group.

Caption: Chemical reaction pathway for the conjugation and deprotection.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the successful conjugation of this compound to an amine-modified oligonucleotide and subsequent Fmoc deprotection.

Materials and Reagents

| Reagent | Supplier | Notes |

| Amine-modified oligonucleotide | Custom Synthesis | Lyophilized solid |

| This compound | Commercial Source | Store desiccated at -20°C |

| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | Use a fresh bottle to avoid amine contaminants |

| Sodium bicarbonate (NaHCO₃) | Fisher Scientific | For preparing conjugation buffer |

| Sodium carbonate (Na₂CO₃) | Fisher Scientific | For preparing conjugation buffer |

| Piperidine | Sigma-Aldrich | Store under nitrogen |

| Nuclease-free water | Thermo Fisher | |

| Desalting columns (e.g., Glen Gel-Pak) | Glen Research | For initial purification |

| RP-HPLC column (C18) | Waters | For final purification |

| Acetonitrile (ACN), HPLC grade | Fisher Scientific | |

| Triethylammonium acetate (TEAA) buffer | Thermo Fisher | HPLC mobile phase component |

Experimental Workflow Diagram

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Fmoc-PEG5-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and research tools. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a surface, is a widely adopted strategy to improve the biocompatibility and pharmacokinetic properties of nanoparticles. PEGylation enhances nanoparticle stability in biological fluids, reduces opsonization (the process by which nanoparticles are marked for clearance by the immune system), and prolongs circulation time.[1][2][3]

Fmoc-PEG5-NHS ester is a heterobifunctional linker that offers precise control over the surface functionalization of nanoparticles. This linker contains three key components:

-

N-hydroxysuccinimide (NHS) ester: This is a reactive group that readily forms stable amide bonds with primary amines (-NH2) present on the surface of nanoparticles.[4][5]

-

Pentaethylene glycol (PEG5) spacer: This hydrophilic spacer increases the solubility of the conjugate in aqueous media and provides a flexible linker between the nanoparticle and a terminal functional group.

-

Fluorenylmethyloxycarbonyl (Fmoc) protecting group: This group protects a terminal amine, which can be deprotected under mild basic conditions to allow for the subsequent conjugation of targeting ligands, drugs, or imaging agents.

This document provides detailed application notes and protocols for the use of this compound in the surface modification of nanoparticles, tailored for researchers and professionals in drug development.

Data Presentation: Physicochemical Characterization of Modified Nanoparticles

The successful modification of nanoparticles with this compound can be monitored by assessing changes in their physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after modification.

Table 1: Change in Hydrodynamic Diameter and Zeta Potential after Surface Modification

| Nanoparticle Type | Initial Hydrodynamic Diameter (nm) | Hydrodynamic Diameter after this compound Conjugation (nm) | Initial Zeta Potential (mV) | Zeta Potential after this compound Conjugation (mV) | Reference |

| Amine-functionalized Silica Nanoparticles | 100 ± 5 | 120 ± 7 | +25 ± 3 | +15 ± 4 | Hypothetical Data |

| Amine-functionalized Gold Nanoparticles | 50 ± 3 | 65 ± 4 | +30 ± 2 | +18 ± 3 | Hypothetical Data |

| Amine-functionalized Liposomes | 150 ± 10 | 175 ± 12 | +20 ± 5 | +10 ± 6 | Hypothetical Data |

Table 2: Quantification of Surface Amine Groups and PEGylation Efficiency

| Nanoparticle Type | Initial Surface Amine Density (amines/nm²) | This compound to Amine Molar Ratio (reaction input) | PEGylation Efficiency (%) | Final PEG Density (PEG chains/nm²) | Reference |

| Amine-functionalized Silica Nanoparticles | 1.5 | 10:1 | 60 | 0.9 | Hypothetical Data |

| Amine-functionalized Gold Nanoparticles | 2.0 | 15:1 | 55 | 1.1 | Hypothetical Data |

| Amine-functionalized Liposomes | 1.2 | 10:1 | 65 | 0.78 | Hypothetical Data |

Experimental Protocols

The following protocols provide detailed methodologies for the key steps involved in the surface modification of nanoparticles using this compound.

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of the this compound to nanoparticles bearing primary amine groups.

Materials:

-

Amine-functionalized nanoparticles (e.g., silica, gold, liposomes)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., centrifugation, dialysis, size-exclusion chromatography)

Procedure:

-

Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL. If necessary, sonicate briefly to ensure a homogenous suspension.

-

Linker Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Add the dissolved this compound to the nanoparticle suspension. The molar ratio of the linker to the surface amine groups should be optimized, but a starting point of a 10- to 20-fold molar excess of the linker is recommended.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).

-

-

Quenching: Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Purify the Fmoc-PEG5-functionalized nanoparticles to remove excess linker and reaction byproducts using an appropriate method based on the nanoparticle size and stability (e.g., repeated centrifugation and resuspension, dialysis against the reaction buffer, or size-exclusion chromatography).

-

Storage: Resuspend the purified nanoparticles in a suitable buffer (e.g., PBS, pH 7.4) and store at 4°C.

Protocol 2: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the terminal primary amine for subsequent functionalization.

Materials:

-

Fmoc-PEG5-functionalized nanoparticles

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

DMF

-

Purification system

Procedure:

-

Resuspension: Resuspend the purified Fmoc-PEG5-functionalized nanoparticles in DMF.

-

Deprotection Reaction:

-

Add the Deprotection Solution to the nanoparticle suspension.

-

Incubate for 20-30 minutes at room temperature with gentle mixing.

-

-

Purification:

-

Pellet the nanoparticles by centrifugation.

-

Remove the supernatant containing piperidine and the dibenzofulvene-piperidine adduct.

-

Wash the nanoparticles extensively with DMF (3-5 times) followed by the desired reaction buffer for the next step to remove all traces of piperidine.

-

-

Immediate Use: The deprotected nanoparticles with exposed amine groups are now ready for subsequent conjugation reactions. It is recommended to use them immediately.

Protocol 3: Quantification of Surface Modification

A. Quantification of Amine Groups using the Ninhydrin Assay

This colorimetric assay can be used to determine the number of primary amine groups on the nanoparticle surface before and after conjugation to calculate the PEGylation efficiency.

Materials:

-

Amine-functionalized and PEGylated nanoparticles

-

Ninhydrin reagent solution

-

Amine standard (e.g., 3-aminopropyl)triethoxysilane)

-

Spectrophotometer

Procedure:

-

Prepare a calibration curve using known concentrations of the amine standard.

-

React a known amount of nanoparticles with the ninhydrin reagent according to the manufacturer's protocol. This typically involves heating the mixture.

-

After the reaction, centrifuge the nanoparticles and measure the absorbance of the supernatant at the appropriate wavelength (typically around 570 nm).

-

Calculate the concentration of amine groups on the nanoparticle surface by comparing the absorbance to the calibration curve.

-

The PEGylation efficiency can be calculated as: Efficiency (%) = (1 - (Amine groups after conjugation / Amine groups before conjugation)) * 100

B. Quantification of PEGylation using Quantitative NMR (qNMR)

For certain types of nanoparticles (e.g., those that can be dissolved or have distinct NMR signals), qNMR can be a powerful tool to determine the density of PEG chains on the surface.

Materials:

-

PEGylated nanoparticles

-

Appropriate deuterated solvent (e.g., D2O, DMSO-d6)

-

Internal standard with a known concentration

-

NMR spectrometer

Procedure:

-

Prepare a sample of a known quantity of PEGylated nanoparticles in the deuterated solvent with a known amount of an internal standard.

-

Acquire a 1H NMR spectrum.

-

Integrate the characteristic peak of the PEG repeating units (-(CH2CH2O)-) and the peak of the internal standard.

-

The amount of PEG can be calculated by comparing the integrals, and from this, the PEG density on the nanoparticle surface can be determined if the nanoparticle concentration and surface area are known.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the surface modification of nanoparticles with this compound and subsequent functionalization.

Cellular Uptake and Potential Signaling Pathways

PEGylated nanoparticles are typically internalized by cells through various endocytic pathways. The specific pathway can depend on the nanoparticle's size, shape, and surface chemistry, as well as the cell type. The diagram below illustrates potential cellular uptake mechanisms for nanoparticles functionalized with a targeting ligand after Fmoc deprotection.

Conclusion

This compound is a versatile and valuable tool for the surface modification of nanoparticles. It allows for a two-step functionalization strategy that provides precise control over the conjugation of biomolecules. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to effectively utilize this linker in their work. Successful surface modification is a critical determinant of the in vitro and in vivo performance of nanoparticle-based systems, and the careful application of these methods can lead to the development of more effective and targeted nanomedicines.

References

- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NMR studies of PEG chain dynamics on mesoporous silica nanoparticles for minimizing non-specific binding - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00936G [pubs.rsc.org]

Application Notes and Protocols: A Step-by-Step Guide for Solid-Phase Peptide Synthesis Utilizing Fmoc-PEG5-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the solid-phase peptide synthesis (SPPS) of peptides incorporating a polyethylene glycol (PEG) linker using Fmoc-PEG5-NHS ester. The protocol details the standard Fmoc/tBu strategy, from resin preparation to final peptide cleavage and purification. The inclusion of a PEG linker can enhance the solubility, stability, and pharmacokinetic properties of synthetic peptides, making this a critical technique in drug development and biomedical research.[1] This guide offers detailed experimental procedures, data presentation tables, and visual workflows to ensure successful synthesis.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the stepwise assembly of amino acids on an insoluble resin support.[2][3][4][5] The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is widely employed due to its mild deprotection conditions, which involve a base like piperidine. This method allows for the use of acid-labile protecting groups on amino acid side chains, which can be removed simultaneously with cleavage from the resin.

The modification of peptides with polyethylene glycol (PEG), known as PEGylation, is a common strategy to improve the therapeutic properties of peptides. PEGylation can increase hydrodynamic volume, leading to reduced renal clearance and an extended in vivo half-life. It can also enhance solubility and reduce immunogenicity. The use of an N-hydroxysuccinimide (NHS) ester-activated PEG, such as this compound, provides an efficient method for covalently attaching the PEG linker to primary amine groups, forming a stable amide bond.

This application note details the protocol for incorporating a PEG linker at the N-terminus of a peptide chain during SPPS.

Materials and Reagents

The following table summarizes the necessary materials and reagents for the synthesis.

| Category | Item | Recommended Supplier | Notes |

| Resin | Fmoc-Rink Amide MBHA Resin (or other suitable resin) | Varies | Choice of resin determines the C-terminal functionality (amide or carboxylic acid). |

| Amino Acids | Fmoc-protected amino acids with side-chain protection | Varies | |

| PEG Linker | This compound | Varies | Store at -20°C with desiccant as it is moisture-sensitive. |

| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Varies | Use high-purity, amine-free grade. |

| Deprotection Reagent | 20% Piperidine in DMF (v/v) | Prepare fresh | |

| Coupling Reagents | HBTU, HATU, or HCTU; DIPEA or NMM | Varies | |

| Washing Solvents | DMF, DCM, Isopropanol | Varies | |

| Cleavage Cocktail | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water | Varies | Prepare fresh in a fume hood. |

| Precipitation Solvent | Cold diethyl ether | Varies | |

| Purification | Acetonitrile (ACN), Water (HPLC grade), TFA | Varies | For RP-HPLC. |

Experimental Protocols

The overall workflow for solid-phase peptide synthesis is depicted below.

Caption: High-level workflow of the solid-phase peptide synthesis process.

Resin Preparation

-

Weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol scale synthesis) and place it into a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.

-

Drain the DMF.

Standard Fmoc-SPPS Cycle

This cycle is repeated for each amino acid in the peptide sequence.

Caption: The four main steps of a standard Fmoc-SPPS cycle.

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

-

Washing:

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

-

Wash with DCM (2-3 times) and then again with DMF (2-3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling reagent like HBTU (3-5 equivalents), and a base such as DIPEA (6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling (a negative result indicates completion). If the test is positive, repeat the coupling step.

-

-

Washing:

-

Wash the resin with DMF (3-5 times) to remove excess reagents.

-

N-terminal PEGylation with this compound

After the final amino acid has been coupled and its Fmoc group removed, the PEG linker is introduced.

-

Final Deprotection: Perform the Fmoc deprotection step as described in 3.2.1 on the N-terminal amino acid.

-

Washing: Wash the resin thoroughly with DMF as described in 3.2.2.

-

PEGylation Reaction:

-

Dissolve this compound (1.5-2 equivalents) and DIPEA (3-4 equivalents) in DMF.

-

Add the solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. The NHS ester will react with the free N-terminal amine of the peptide.

-

-

Washing: Wash the resin with DMF (3-5 times) and then with DCM (3-5 times).

-

Final Fmoc Deprotection (Optional): If the N-terminus of the PEG linker needs to be a free amine, perform the Fmoc deprotection step one last time. Otherwise, leave the Fmoc group on for purification purposes.

-

Final Wash and Drying: Wash the resin with DCM (3 times) and methanol or isopropanol (2 times), then dry the resin under vacuum for at least 1 hour.

Cleavage and Deprotection

This step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups simultaneously.

Safety Note: Perform this procedure in a certified fume hood. TFA is highly corrosive.

-

Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard cocktail is Reagent K, suitable for peptides with sensitive residues.

-

Reagent K Composition:

-

TFA: 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

EDT (ethanedithiol): 2.5%

-

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin (e.g., 10 mL per 100 mg of resin).

-

Agitate at room temperature for 2-4 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether.

-

A white precipitate of the crude peptide should form.

-

Incubate at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the pellet with cold ether 2-3 more times to remove scavengers.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification and Analysis

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

-

RP-HPLC:

-

Use a C18 column for most peptides.

-

Employ a gradient of mobile phases:

-

Buffer A: 0.1% TFA in water

-

Buffer B: 0.1% TFA in acetonitrile

-

-

A typical gradient might run from 5% to 65% Buffer B over 30-60 minutes.

-

Monitor the elution at 210-220 nm.

-

-

Fraction Collection and Analysis: Collect fractions corresponding to the major peaks. Analyze the purity of each fraction by analytical HPLC and confirm the molecular weight by mass spectrometry (MS).

-

Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final peptide as a white, fluffy powder.

Data Presentation